

Application Note: Measuring the Efficacy of AAT-008 in Cancer Xenograft Models

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Compound of Interest

Compound Name: AAT-008

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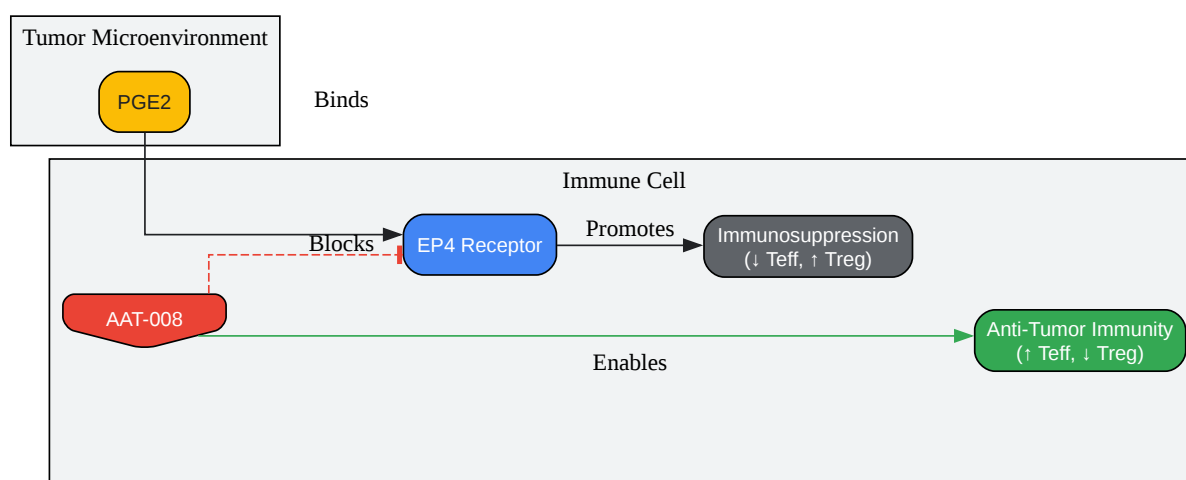
Introduction

AAT-008 is a potent and selective oral antagonist of the Prostaglandin E2 (PGE2) EP4 receptor.[1][2] In the tumor microenvironment, elevated levels of PGE2 can promote tumor progression and suppress anti-tumor immunity by signaling through the EP4 receptor on various immune cells.[3][4][5] By blocking this interaction, **AAT-008** is designed to reverse PGE2-mediated immunosuppression and enhance the body's immune response against cancer. This document provides a summary of **AAT-008**'s efficacy in a preclinical murine colon cancer xenograft model and detailed protocols for its evaluation.

Mechanism of Action: Reversing PGE2-Mediated Immunosuppression

Prostaglandin E2 (PGE2) is a key mediator of inflammation and is often overproduced by cancer cells. Within the tumor microenvironment, PGE2 binds to the EP4 receptor on immune cells like dendritic cells and T cells. This signaling cascade leads to a dampened anti-tumor immune response, characterized by the inhibition of effector T cell (Teff) function and the promotion of immunosuppressive regulatory T cells (Treg).[3][4] **AAT-008** acts as a competitive antagonist at the EP4 receptor, thereby blocking the downstream signaling of PGE2. This action is hypothesized to restore and enhance anti-tumor immunity by increasing the infiltration

and activity of effector T cells and reducing the suppressive activity of regulatory T cells within the tumor.[3][4]



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Caption: **AAT-008** blocks PGE2 signaling, mitigating immunosuppression.

In Vivo Efficacy Data: CT26WT Colon Cancer Xenograft Model

The efficacy of **AAT-008** was evaluated in a syngeneic murine colon cancer model using CT26WT cells in Balb/c mice. The primary endpoint was tumor growth delay, measured as the time for the tumor to double in size.

AAT-008 as a Monotherapy and in Combination with Radiotherapy

While **AAT-008** alone exhibited a minimal to mild effect on tumor growth, its combination with a single dose of radiotherapy (RT) showed a significant enhancement of the anti-tumor response.

[3][4] The effect was most pronounced with higher doses and twice-daily administration, suggesting a dose-dependent and exposure-dependent enhancement of radiosensitivity.[3][6]

Table 1: Tumor Doubling Time with Once Daily **AAT-008** Administration[3][4]

Treatment Group	Dose (mg/kg/day)	Administration	Mean Tumor Doubling Time (Days)
Vehicle	0	Once Daily	5.9
AAT-008	10	Once Daily	6.3
AAT-008	30	Once Daily	6.9
Vehicle + RT (9 Gy)	0	Once Daily	8.8
AAT-008 + RT (9 Gy)	10	Once Daily	11.0
AAT-008 + RT (9 Gy)	30	Once Daily	18.2

Table 2: Tumor Doubling Time with Twice Daily **AAT-008** Administration[3][4]

Treatment Group	Dose (mg/kg/day)	Administration	Mean Tumor Doubling Time (Days)
Vehicle	0	Twice Daily	4.0
AAT-008	3	Twice Daily	4.4
AAT-008	10	Twice Daily	4.6
AAT-008	30	Twice Daily	5.5
Vehicle + RT (9 Gy)	0	Twice Daily	6.1
AAT-008 + RT (9 Gy)	3	Twice Daily	7.7
AAT-008 + RT (9 Gy)	10	Twice Daily	16.5
AAT-008 + RT (9 Gy)	30	Twice Daily	21.1

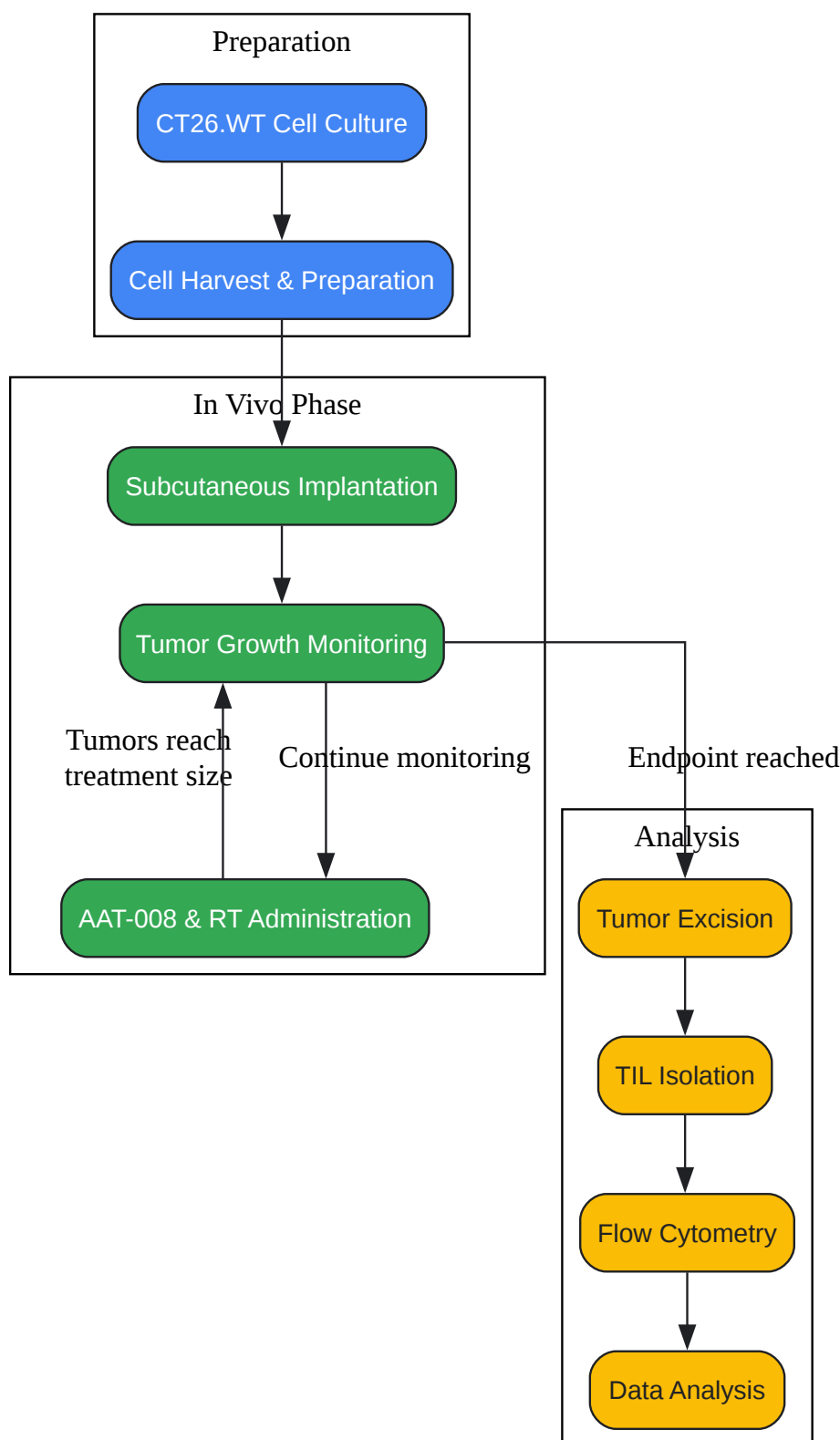
Impact on the Tumor Immune Microenvironment

Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) revealed that **AAT-008** in combination with radiotherapy significantly altered the immune composition of the tumor microenvironment. The treatment led to an increase in the proportion of effector T cells (Teff) and a decrease in the proportion of regulatory T cells (Treg), resulting in a more favorable Teff/Treg ratio for an anti-tumor response.^{[3][6]}

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes^{[3][6]}

Treatment Group	Mean Teff Proportion (%)	Mean Treg Proportion (%)	Teff/Treg Ratio
Vehicle + RT	31	4.0	10
10 mg/kg AAT-008 + RT	43	Not Reported	Not Reported
30 mg/kg AAT-008 + RT	Not Reported	1.5	22

Experimental Protocols



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Caption: Experimental workflow for assessing **AAT-008** efficacy.

CT26WT Xenograft Model Establishment

This protocol details the establishment of a syngeneic subcutaneous tumor model in Balb/c mice.

Materials:

- CT26.WT murine colon carcinoma cells (ATCC CRL-2638).[7]
- Complete Growth Medium: RPMI-1640 (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (ATCC 30-2020).[7][8]
- 0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution.[7]
- Sterile PBS, pH 7.4.
- Female Balb/c mice (6-8 weeks old).
- Syringes (1 mL) and needles (25-27 gauge).[4]

Protocol:

- Cell Culture:
 - Culture CT26.WT cells in a T-75 flask with Complete Growth Medium.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - Subculture cells every 2-3 days when they reach 80-90% confluency. To subculture, rinse with PBS, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge at 125 x g for 5 minutes, and re-plate at a 1:4 to 1:8 ratio.[8][9]
- Cell Preparation for Implantation:
 - Harvest cells during the logarithmic growth phase.
 - Wash the cell pellet twice with sterile PBS to remove any residual serum.
 - Resuspend the final cell pellet in sterile PBS at a concentration of 1×10^7 cells/mL.

- Keep the cell suspension on ice until injection.[\[10\]](#)
- Subcutaneous Implantation:
 - Anesthetize the Balb/c mice.
 - Shave the fur on the right flank of the mouse.
 - Wipe the injection site with 70% ethanol.
 - Gently tent the skin and inject 100 µL of the cell suspension (containing 1×10^6 cells) subcutaneously.[\[4\]](#)[\[11\]](#)
 - Withdraw the needle slowly to prevent leakage of the cell suspension.[\[4\]](#)
- Tumor Growth Monitoring:
 - Begin monitoring for tumor formation a few days after implantation.
 - Measure the tumor length (L) and width (W) every 2-3 days using digital calipers.
 - Calculate the tumor volume using the formula: $\text{Volume (mm}^3\text{)} = (L \times W^2) / 2$.[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.

Drug and Radiation Administration

Materials:

- **AAT-008** compound.
- Vehicle for oral gavage (e.g., 0.5% methylcellulose).
- Oral gavage needles.
- X-ray irradiator.

Protocol:

- **AAT-008** Formulation: Prepare a suspension of **AAT-008** in the vehicle at the desired concentrations.
- **AAT-008** Administration: Administer the prepared **AAT-008** suspension or vehicle control to the respective groups of mice via oral gavage once or twice daily.[\[3\]](#)
- Radiotherapy: For combination therapy groups, on a designated day after treatment initiation (e.g., Day 3), irradiate the tumors with a single dose of 9 Gy using a targeted X-ray source.
[\[6\]](#)

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of TILs from excised tumors.

Materials:

- Tumor Dissociation Kit (e.g., Miltenyi Biotec).
- 70 μ m cell strainers.
- Red Blood Cell (RBC) Lysis Buffer.
- FACS Buffer (PBS with 2% FBS).
- Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD8, -CD4, -FoxP3).
- Fixation/Permeabilization Buffer Kit (for intracellular staining).
- Flow cytometer.

Protocol:

- Tumor Digestion:
 - At the study endpoint, euthanize mice and surgically excise tumors.
 - Mince the tumors into small pieces (2-4 mm) in a digestion buffer containing enzymes like collagenase and DNase.[\[15\]](#)

- Incubate at 37°C for 30-60 minutes with agitation to create a single-cell suspension.[15]
- Cell Preparation:
 - Pass the digested tissue through a 70 µm cell strainer into a 50 mL conical tube.
 - Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.[5]
 - Neutralize the lysis buffer with FACS buffer and centrifuge again.
 - Resuspend the cell pellet in FACS buffer and perform a cell count.
- Flow Cytometry Staining:
 - Aliquot approximately $1-2 \times 10^6$ cells per well/tube.
 - Stain for surface markers (e.g., CD45, CD3, CD8, CD4) by incubating with the antibody cocktail for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
 - For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
 - Wash and resuspend the final cell pellet in FACS buffer for analysis.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using flow cytometry software. Gate on live, single, CD45+ cells to identify the immune infiltrate. Subsequently, identify T cell subsets (e.g., Teffs as CD3+/CD8+ and Tregs as CD3+/CD4+/FoxP3+).[3]

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